

geranic acid self-assembled monolayers surface modification

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Compound Focus: Geranic acid

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Geranic Acid in Ionic Liquids: An Alternative Approach

Geranic acid is a key component in a well-researched ionic liquid called **CAGE (Choline Geranate)**, which shows significant potential for biomedicine. In **CAGE**, **geranic acid** and choline form a complex that can enhance drug delivery [1].

The following protocol details the synthesis and characterization of **CAGE**, which can be adapted for surface coating and permeation enhancement studies.

Detailed Protocol: Preparation and Characterization of Choline Geranate (CAGE) Ionic Liquid

Application Note: This protocol is for the synthesis of **CAGE 1:2** (a molar ratio of 1 choline to 2 **geranic acid**), which has demonstrated high efficacy in enhancing oral bioavailability of peptide drugs like insulin [1].

1. Synthesis of CAGE

- **Objective:** To synthesize the **CAGE** ionic liquid via a salt metathesis reaction.
- **Materials:**
 - Choline bicarbonate

- **Geranic acid**
- Methanol (MeOH)
- **Equipment:**
 - Round-bottom flask
 - Magnetic stirrer
 - Freeze-dryer (Lyophilizer)
 - Vacuum oven
- **Procedure:**
 - Dissolve one mole of choline bicarbonate in a minimal amount of water.
 - In a separate container, dissolve two moles of **geranic acid** in 1.5 times its moles of methanol (e.g., 3 moles of MeOH for 2 moles of **geranic acid**).
 - Slowly add the **geranic acid** solution dropwise to the choline bicarbonate solution under constant stirring. The evaporation of CO₂ gas indicates the progression of the reaction.
 - After the addition is complete, remove the water and methanol solvents. This is optimally done by **freeze-drying** the mixture, which is suitable for heat-sensitive compounds.
 - For complete drying, further place the product in a **vacuum oven at 60°C for 24 hours** to achieve a final water content of less than 1% (w/w). The resulting liquid is the CAGE 1:2 ionic liquid [1].

2. Key Characterization Methods After synthesis, confirm the properties of CAGE with the following experiments:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - **Purpose:** To confirm the successful synthesis and verify the 1:2 molar ratio of choline to geranate. It also checks for residual solvents like methanol.
 - **Method:** Record ¹H- and ¹³C-NMR spectra. All peaks should correspond to choline and geranate, with no extraneous peaks from impurities [1].
- **Differential Scanning Calorimetry (DSC):**
 - **Purpose:** To determine the thermal behavior and melting point (T_m) depression, which is a hallmark of ionic liquids.
 - **Method:** Run a DSC scan. CAGE 1:2 exhibits a melting point below 0°C, confirming its liquid state at room temperature [1].
- **Rheological Testing:**
 - **Purpose:** To measure the viscosity and viscoelastic properties of the formulation. High viscosity can lead to slow dissolution and sustained drug absorption.
 - **Method:** Perform rheology tests to establish the gel-like properties of the formulation [1].

- **In-Vitro Dissolution Testing:**

- **Purpose:** To evaluate the release profile of a loaded drug (e.g., insulin) from the CAGE formulation.
- **Method:** Incubate the CAGE-drug formulation in a simulated gastrointestinal fluid and measure the drug concentration released over time. CAGE 1:2 shows slow dissolution due to its high viscosity and hydrophobicity [1].

- **In-Vivo Efficacy Assessment:**

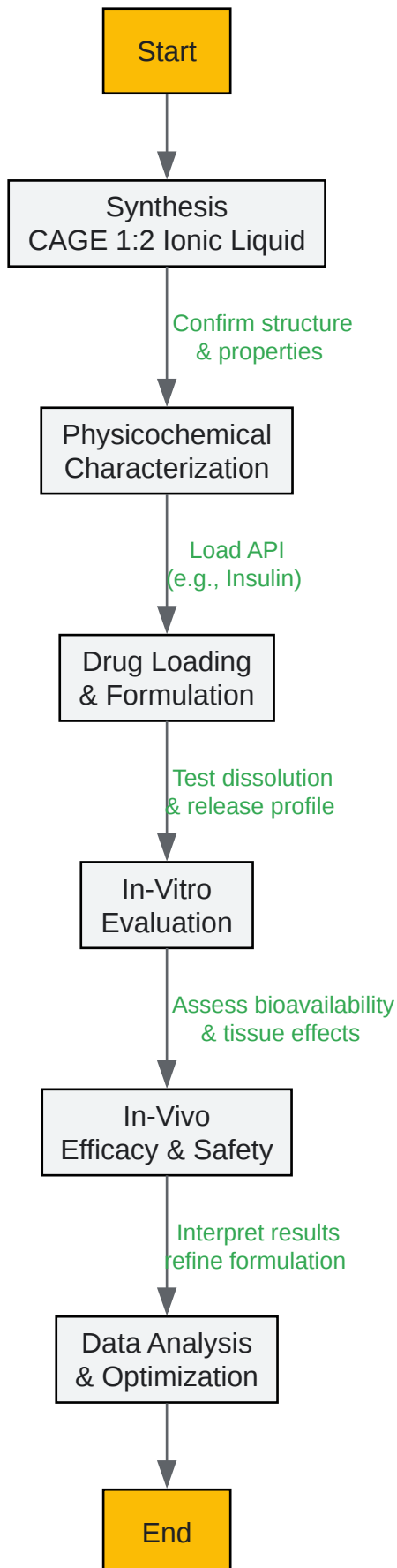
- **Purpose:** To determine the oral bioavailability of the drug delivered using CAGE.
- **Method:** Administer the CAGE-drug formulation (e.g., insulin-loaded CAGE) orally to animal models (e.g., rats) and measure the drug concentration in plasma over time. Compare the area under the curve (AUC) with a subcutaneous injection control. Studies report CAGE 1:2 mediates a **6.5% oral bioavailability of insulin**, which is significantly higher than other enhancers [1].

- **Histological Evaluation:**

- **Purpose:** To assess the safety and potential tissue irritation of the formulation.
- **Method:** Expose intestinal tissue (e.g., from a rat model) to CAGE and examine villi morphology under a microscope. Transient villi erosion has been observed but was not significantly different from that caused by other permeation enhancers like sodium decanoate [1].

Experimental Workflow Diagram

The diagram below outlines the key stages of developing and testing a geranate-based formulation.



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Quantitative Data Summary

The table below summarizes key findings from the research on choline decanoate, an ionic liquid developed using the same principles as CAGE, which demonstrates the potential of this approach.

Table: Key Performance Data of chC10 1:2 Ionic Liquid Formulation

Parameter	Result / Value	Context & Comparative Data
Oral Bioavailability of Insulin	6.5% [1]	~7x higher than CAGE (0.9%) and ~13x higher than sodium decanoate (0.5%) [1].
Melting Point (Tm)	-2 °C [1]	Confirms liquid state at room temperature; 27°C lower than the 1:1 molar ratio formulation [1].
Water Content (after drying)	< 1% (w/w) [1]	Achieved after vacuum oven drying; critical for stability of peptide therapeutics [1].
Villi Morphology Impact	No significant effect [1]	Exposure did not affect villi height, whereas CAGE caused significant, transient reduction [1].

Research Context and Alternative Directions

The discovery that **cationic alkyl chain length** is a major driver of ionic liquid toxicity provides a crucial design rule [2]. **Geranic acid**, with its relatively short and branched chain, likely contributes to the favorable safety profile of CAGE compared to ionic liquids with long alkyl chains.

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